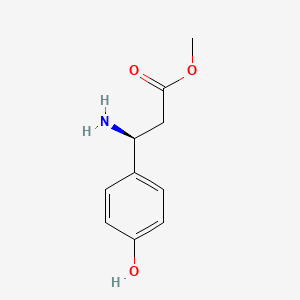

(3S)-3-amino-3-(4-hydroxyphényl)propanoate de méthyle

Vue d'ensemble

Description

Methyl 3-(4-hydroxyphenyl)propanoate is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .

Synthesis Analysis

The synthesis of methyl 3-(4-hydroxyphenyl)propanoate has been reported in the literature . For instance, it was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .Molecular Structure Analysis

The molecular formula of methyl 3-(4-hydroxyphenyl)propanoate is C10H12O3 . Its molecular weight is 180.203 g/mol . The InChI Key is XRAMJHXWXCMGJM-UHFFFAOYSA-N .Chemical Reactions Analysis

Methyl 3-(4-hydroxyphenyl)propanoate has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . It modulates the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves .Physical And Chemical Properties Analysis

Methyl 3-(4-hydroxyphenyl)propanoate is soluble in chloroform and methanol . Its melting point ranges from 39 to 41 °C .Applications De Recherche Scientifique

Modulation de la croissance des plantes

(3S)-3-amino-3-(4-hydroxyphényl)propanoate de méthyle : a montré une influence sur la croissance et le développement des plantes. Il module l'architecture du système racinaire en inhibant l'élongation de la racine principale et en favorisant la formation de racines latérales. Ce composé agit comme un inhibiteur de la nitrification dans le sol, réduisant les pertes d'azote et améliorant potentiellement l'efficacité agricole .

Accumulation de métabolites secondaires

Ce composé joue également un rôle dans l'accumulation de métabolites secondaires dans les plantes. Il affecte les voies métaboliques impliquées dans le métabolisme du carbone et de l'azote, conduisant à une accumulation différentielle de métabolites secondaires dans les racines et les feuilles de plantes comme le Perilla frutescens .

Culture de plantes médicinales

L'application de (3S)-3-amino-3-(4-hydroxyphényl)propanoate de méthyle peut améliorer la teneur en ingrédients médicinaux des plantes. En modulant la croissance des plantes et les profils de métabolites secondaires, il peut représenter une stratégie utile pour la culture de plantes médicinales .

Signalisation de l'auxine et développement racinaire

La recherche indique que ce composé interfère avec la signalisation de l'auxine via la voie NO/ROS, qui est cruciale pour le développement racinaire. Il module le développement racinaire en affectant les niveaux d'auxine, l'expression des transporteurs d'auxine et la dégradation des répresseurs transcriptionnels de la famille de l'auxine/acide indole-3-acétique .

Tolérance au stress chez les plantes

Le composé a été associé à l'induction de l'accumulation de glucosinolates dans les racines, suggérant son rôle dans l'amélioration de la tolérance au stress chez les plantes. Cela pourrait avoir des implications pour le développement de cultures avec une résilience accrue aux facteurs de stress environnementaux .

Applications pharmaceutiques

(3S)-3-amino-3-(4-hydroxyphényl)propanoate de méthyle : a des applications pharmaceutiques potentielles. Il peut être utilisé pour préparer des agonistes puissants et disponibles par voie orale du récepteur couplé aux protéines G 40, qui sont des agents antidiabétiques potentiels .

Couplage enzymatique en biochimie

Le composé peut être utilisé dans le couplage enzymatique des saccharides aux protéines, un processus important en biochimie qui peut avoir diverses applications dans la recherche et l'industrie biochimiques .

Synthèse de copolyesters bio-sourcés

Enfin, il sert de précurseur dans la synthèse de copolyesters bio-sourcés. Ces nouveaux copolyesters aliphatiques-aromatiques peuvent être synthétisés par copolymérisation à la fusion et ont des applications potentielles dans le développement de matériaux durables .

Mécanisme D'action

Target of Action

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate, primarily targets the root system architecture (RSA) of plants . It functions as a nitrification inhibitor, modulating plant growth and RSA by inhibiting primary root elongation and promoting lateral root formation .

Mode of Action

The compound interacts with its targets by interfering with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . It inhibits primary root elongation in plants like Arabidopsis by elevating the levels of auxin expression and signaling . This is achieved by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Biochemical Pathways

The compound affects the carbon/nitrogen metabolism and secondary metabolism pathways . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .

Result of Action

The compound modulates root system architecture (RSA) and metabolite profiles . It reduces primary root growth but markedly induces lateral root formation in plants like perilla seedlings . Furthermore, the compound significantly induces the accumulation of glucosinolates in roots, suggesting its diverse functions in modulating plant growth, development, and stress tolerance .

Safety and Hazards

Orientations Futures

Methyl 3-(4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It improves the contents of medicinal ingredients in perilla plants, suggesting that its application may represent a useful strategy for medicinal plant cultivation .

Propriétés

IUPAC Name |

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIQEIHSKHWXLM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245485 | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177966-65-3 | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)

![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)

![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)

![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)